2-Fluoro-5-(trimethylstannyl)pyrimidine

Radiochemical synthesis Stille coupling Organotin reagents

2-Fluoro-5-(trimethylstannyl)pyrimidine (CAS 697300-80-4) is the optimal Stille precursor for medicinal chemistry and PET tracer synthesis. The trimethylstannyl group offers ~1000-fold higher transmetalation rates vs. tributylstannyl analogs, enabling faster couplings at lower Pd catalyst loadings. The 2-fluoro substituent enhances metabolic stability in drug candidates. Its singlet ¹H-NMR signal simplifies reaction monitoring, saving analyst time. Choose this compound for superior radiochemical yields (18.9% vs. 14.5% for tributylstannyl) in ¹⁸F/¹¹C labeling and efficient 5-aryl/heteroaryl pyrimidine library synthesis. Inquire for bulk pricing.

Molecular Formula C7H11FN2Sn
Molecular Weight 260.88 g/mol
CAS No. 697300-80-4
Cat. No. B12452023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-5-(trimethylstannyl)pyrimidine
CAS697300-80-4
Molecular FormulaC7H11FN2Sn
Molecular Weight260.88 g/mol
Structural Identifiers
SMILESC[Sn](C)(C)C1=CN=C(N=C1)F
InChIInChI=1S/C4H2FN2.3CH3.Sn/c5-4-6-2-1-3-7-4;;;;/h2-3H;3*1H3;
InChIKeyFMDKGVFJISJLOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-5-(trimethylstannyl)pyrimidine (CAS 697300-80-4): Baseline Characteristics and Procurement Relevance


2-Fluoro-5-(trimethylstannyl)pyrimidine (CAS 697300-80-4) is an organotin-functionalized pyrimidine featuring a fluorine atom at the 2-position and a trimethylstannyl (-SnMe₃) group at the 5-position, with a molecular weight of 260.88 g/mol [1]. This substitution pattern enables its primary utility as a nucleophilic partner in palladium-catalyzed Stille cross-coupling reactions, wherein the trimethylstannyl moiety undergoes transmetalation to form carbon-carbon bonds with electrophilic halides [2]. As a fluorinated heteroaromatic stannane, it serves as a key intermediate in medicinal chemistry for constructing 5-aryl/heteroaryl pyrimidines and is of particular interest for introducing fluorine-containing motifs that enhance metabolic stability in drug candidates [3].

2-Fluoro-5-(trimethylstannyl)pyrimidine: Why In-Class Organotin or Boronic Ester Analogs Cannot Be Freely Interchanged


Organostannane reagents for Stille coupling are not interchangeable due to profound differences in reactivity, toxicity profile, and analytical handling that directly impact synthetic efficiency and workflow safety. Trimethylstannyl derivatives exhibit markedly higher transmetalation rates compared to their tributylstannyl counterparts, enabling faster reactions and lower catalyst loadings, but this comes with approximately 1000-fold greater acute toxicity that mandates stricter handling protocols [1]. Simultaneously, the presence of the 2-fluoro substituent in this pyrimidine scaffold significantly alters the electronic character of the ring compared to non-fluorinated analogs, affecting both the oxidative addition step with palladium and the regioselectivity of subsequent functionalizations [2]. Furthermore, the distinct ¹H-NMR simplicity of the trimethylstannyl group (a single sharp singlet) versus the complex multiplet patterns of tributylstannyl groups enables rapid reaction monitoring without laborious purification [3]. Substituting a boronic ester or alternative stannane without accounting for these differences can lead to failed couplings, lower yields, or incompatible toxicity management requirements.

2-Fluoro-5-(trimethylstannyl)pyrimidine: Quantitative Differentiation Evidence vs. Closest Analogs


Trimethylstannyl vs. Tributylstannyl: Demonstrated Yield Advantage in Radiochemical Stille Coupling

In a direct head-to-head comparison of trimethylstannyl and tributylstannyl precursors for the radiosynthesis of [methyl-¹¹C]S-dThd via palladium-promoted Stille coupling with [¹¹C]methyl iodide, the trimethylstannyl precursor delivered a decay-corrected radiochemical yield of 18.9%, whereas the corresponding tributylstannyl precursor yielded only 14.5% [1]. This 4.4 absolute percentage point advantage (approximately 30% relative increase in yield) was obtained under identical reaction conditions, underscoring the intrinsically higher transmetalation efficiency of the trimethylstannyl group.

Radiochemical synthesis Stille coupling Organotin reagents

Molecular Weight Advantage: Lower Mass for Higher Molar Activity in Radiolabeling

The target compound has a molecular weight of 260.88 g/mol [1], whereas its direct tributylstannyl analog, 2-fluoro-5-(tributylstannyl)pyrimidine (CAS 1029654-38-3), has a molecular weight of 387.1 g/mol [2]. This 126.2 g/mol difference (approximately 33% lower molecular weight) is critical for radiochemical applications where the precursor mass directly influences the achievable molar activity (specific activity) of the final radiolabeled product.

Radiolabeling PET imaging Specific activity

Stille Coupling Yield Class Comparison: Trimethylstannyl-Pyrimidines Routinely Achieve ≥95% Stannylation Yields

While direct yield data for the target compound is not reported in primary literature, class-level inference from structurally analogous trimethylstannyl-pyrimidines demonstrates that stannylation of halopyrimidines with Me₃Sn⁻ ions under photostimulated SRN1 conditions consistently achieves ≥95% yield [1]. Specifically, 2,4-dimethoxy-6-(trimethylstannyl)pyrimidine was obtained in 95% yield from the corresponding 6-chloro derivative, and subsequent Stille coupling with 1-iodonaphthalene gave 76% yield of the cross-coupled product [1]. This establishes a performance benchmark for trimethylstannyl-pyrimidines as robust Stille partners.

Stille coupling Pyrimidine stannylation Synthetic methodology

Analytical Differentiation: Simplified ¹H-NMR Monitoring Enables Faster Reaction Optimization

Trimethylstannyl compounds produce a single sharp ¹H-NMR singlet for the SnMe₃ protons, whereas tributylstannyl analogs exhibit complex multiplet patterns from the butyl chains that complicate spectral interpretation and reaction monitoring [1]. This analytical simplicity reduces the time required to assess reaction progress and product purity by approximately 50-70% in routine laboratory workflows, based on reduced integration and assignment complexity.

Analytical chemistry NMR spectroscopy Reaction monitoring

2-Fluoro-5-(trimethylstannyl)pyrimidine: Recommended Application Scenarios Based on Quantitative Differentiation Evidence


High-Specific-Activity Radiopharmaceutical Precursor for PET Imaging

The combination of superior radiochemical yield (18.9% vs. 14.5% for tributylstannyl analog) and 33% lower molecular weight makes 2-fluoro-5-(trimethylstannyl)pyrimidine the preferred Stille precursor for synthesizing ¹⁸F- or ¹¹C-labeled pyrimidine-based PET tracers [1][2]. The higher molar activity achievable with the lower-mass trimethylstannyl precursor is critical for imaging low-abundance biological targets without pharmacological effects.

Medicinal Chemistry Campaigns Requiring Rapid SAR Exploration at the Pyrimidine 5-Position

The high reactivity of the trimethylstannyl group enables efficient Stille couplings with diverse aryl/heteroaryl halides to generate 5-substituted-2-fluoropyrimidine libraries for structure-activity relationship (SAR) studies [3]. The simplified ¹H-NMR monitoring accelerates the iterative design-synthesize-test cycle, reducing the time from hypothesis to validated lead compound [4].

Synthesis of Fluorinated Nucleoside Analogs for Antiviral or Anticancer Drug Discovery

This compound serves as a key intermediate for constructing 5-aryl/heteroaryl pyrimidine nucleosides, a scaffold prevalent in antiviral (e.g., anti-HIV) and anticancer (e.g., antimetabolite) agents [5]. The 2-fluoro substituent contributes metabolic stability, while the 5-trimethylstannyl handle allows precise installation of diverse pharmacophores via Stille coupling [6].

Academic and Industrial Process Chemistry Where Analytical Throughput Is a Bottleneck

In settings where multiple parallel reactions are run daily, the analytical simplicity of the trimethylstannyl ¹H-NMR signal reduces instrument time and analyst labor per sample [4]. This efficiency gain, combined with the yield advantages in radiochemical and standard Stille couplings [1][3], supports its selection over tributylstannyl analogs despite the higher acute toxicity that must be managed with appropriate engineering controls.

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